Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
Overview
Description
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-: is an organic compound with the chemical formula C11H12O2S3 . It is known for its unique structure, which includes a propanoic acid backbone with multiple sulfur-containing groups. This compound appears as a colorless to light yellow crystalline powder and is soluble in various organic solvents such as chloroform, ether, and dimethyl sulfoxide .
Mechanism of Action
Mode of Action
The specific mode of action of 3-(((benzylthio)carbonothioyl)thio)propanoic acid is currently unknown . It is likely that the compound interacts with its targets, leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- involves multiple steps. One common method includes the reaction of propanoic acid derivatives with benzyl mercaptan and thiocarbonyl compounds. The reaction typically requires the presence of a base such as sodium hydroxide or potassium carbonate and is carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, amines; reactions are performed in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential as a pharmacophore. The presence of multiple sulfur atoms makes it a candidate for the development of drugs with antimicrobial or anticancer properties. Researchers are investigating its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Industry: In the industrial sector, propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is used in the production of pesticides and herbicides. Its ability to disrupt biological processes in pests makes it an effective component in agricultural chemicals .
Comparison with Similar Compounds
- Propanoic acid, 3-[[[(benzylthio)carbonothioyl]thio]propionic acid]
- Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-propanoic acid
- Propanoic acid, 3-[[[(benzylsulfanyl)carbonothioyl]thio]propionic acid]
Uniqueness: Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is unique due to its specific arrangement of sulfur-containing groups. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (CAS Number: 497931-76-7) is a sulfur-containing organic compound notable for its potential biological activities. Its unique structure, which includes a propanoic acid backbone and multiple sulfur groups, suggests various therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.
- Chemical Formula : C₁₁H₁₂O₂S₃
- Molecular Weight : 284.4 g/mol
- Appearance : Colorless to light yellow crystalline powder
- Solubility : Soluble in organic solvents such as chloroform and dimethyl sulfoxide
The specific mechanism of action for propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is not fully elucidated. However, its structure indicates potential interactions with biological targets, possibly affecting enzyme activity or cellular signaling pathways. The presence of sulfur atoms may contribute to its reactivity and biological effects.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structures can inhibit angiogenesis and tumor growth by targeting vascular endothelial growth factor receptor 2 (VEGFR-2).
- Case Study : A study synthesized several derivatives based on propanoic acid structures and evaluated their cytotoxicity against human cancer cell lines (HeLa, DLD1, and HepG2). The leading compound exhibited significant inhibition of cell proliferation, inducing apoptosis through caspase activation and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound’s unique structure positions it as a candidate for antimicrobial applications. The thioether and thioamide functionalities are known to enhance antimicrobial activity.
- Research Findings : In vitro studies have demonstrated that similar sulfur-containing compounds exhibit broad-spectrum antimicrobial effects against various pathogens. While specific data for propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is limited, its structural analogs suggest a promising profile for further exploration in this area .
Toxicity and Safety Profile
Understanding the toxicity profile is crucial for any therapeutic application. Preliminary assessments indicate that while some sulfur-containing compounds show low toxicity at therapeutic doses, comprehensive toxicity studies for propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- are still required.
Study Parameter | Result |
---|---|
Maximum Tolerated Dose (MTD) | Not established |
Cytotoxicity (IC50) | Varies by derivative |
Apoptotic Induction | Yes, via caspase activation |
Properties
IUPAC Name |
3-benzylsulfanylcarbothioylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S3/c12-10(13)6-7-15-11(14)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPDPFXRBLNDPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581602 | |
Record name | 3-{[(Benzylsulfanyl)carbonothioyl]sulfanyl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00581602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497931-76-7 | |
Record name | 3-{[(Benzylsulfanyl)carbonothioyl]sulfanyl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00581602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[[(Benzylthio)carbonothioyl]thio]propionic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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